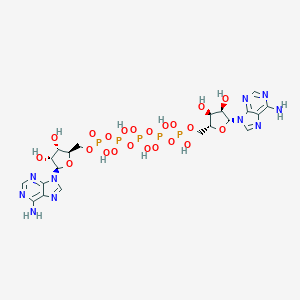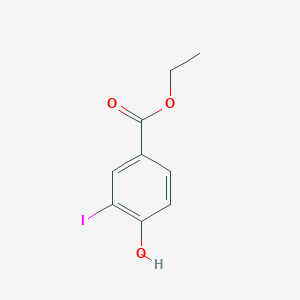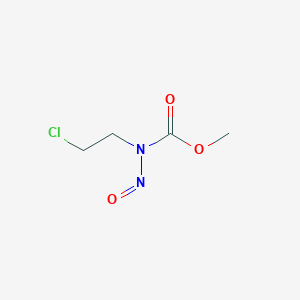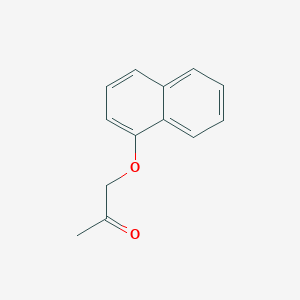
1-Naphthyloxyacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthyloxyacetone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of organic compounds known as aryl alkyl ketones and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
1-Naphthyloxyacetone has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-naphthyloxyacetone is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of fluorescent probes for the detection of metal ions.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-naphthyloxyacetone has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. However, further studies are needed to fully understand its potential effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-naphthyloxyacetone is its ease of synthesis and availability. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be toxic and should be handled with care. Additionally, further studies are needed to fully understand its potential effects and limitations.
Orientations Futures
There are several future directions for the study of 1-naphthyloxyacetone. One potential direction is the development of new fluorescent probes for the detection of metal ions. Another potential direction is the investigation of its potential therapeutic applications for the treatment of various diseases.
Conclusion
In conclusion, 1-naphthyloxyacetone is a chemical compound that has potential applications in scientific research. Its ease of synthesis and availability make it a useful reagent in organic synthesis. Additionally, its potential biochemical and physiological effects make it a promising candidate for further investigation. However, further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1-naphthyloxyacetone involves the reaction of 1-naphthol with chloroacetyl chloride in the presence of a base such as pyridine. This method is known as the Friedel-Crafts acylation reaction and has been extensively used in the synthesis of aryl alkyl ketones.
Propriétés
Numéro CAS |
13917-61-8 |
|---|---|
Nom du produit |
1-Naphthyloxyacetone |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-naphthalen-1-yloxypropan-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
Clé InChI |
XLBISEPPFPYRSE-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
13917-61-8 |
Synonymes |
1-(1-Naphtyloxy)-2-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



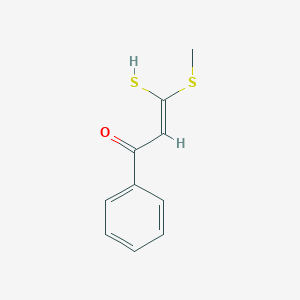
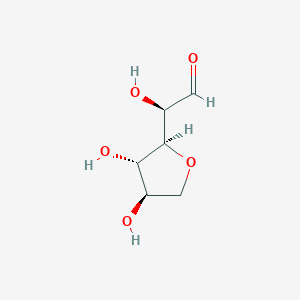
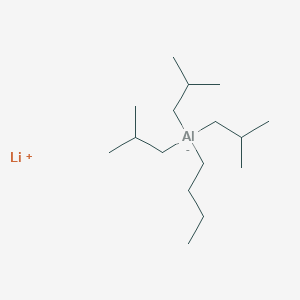
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
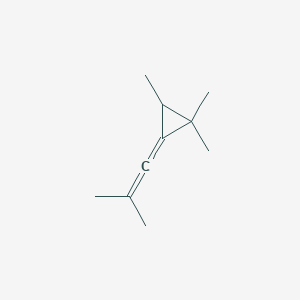
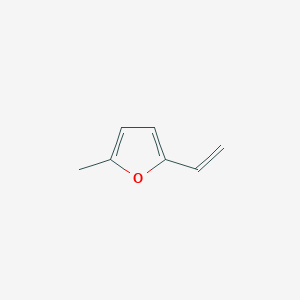
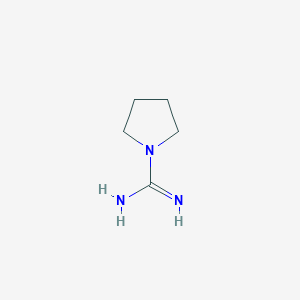
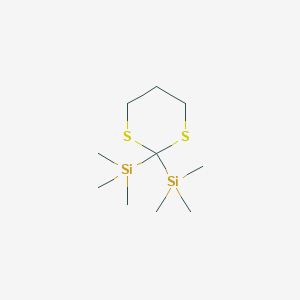
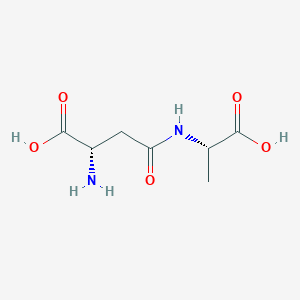

![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
